An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid, a halogenated aromatic ether and carboxylic acid derivative, is a compound of significant interest in medicinal chemistry and drug discovery. Its structural complexity, featuring a dibrominated and chlorinated benzene ring system, an ether linkage, and a carboxylic acid moiety, presents a unique profile of physicochemical properties that are critical to its behavior in biological systems. Understanding these properties is paramount for its potential development as a therapeutic agent or as a key intermediate in the synthesis of pharmacologically active molecules. This guide provides a comprehensive analysis of its chemical and physical characteristics, the methodologies for their determination, and the scientific rationale underpinning these experimental and computational approaches. While direct experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from its key precursors and employs established predictive models to offer a robust characterization.
Chemical Identity and Structure
A thorough understanding of a molecule's identity is the foundation of any physicochemical analysis. The structural and identifying information for 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid is summarized below.
| Identifier | Value |
| IUPAC Name | 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid |
| CAS Number | 62176-35-6[1][2] |
| Molecular Formula | C₁₄H₁₀BrClO₃ |
| Molecular Weight | 341.58 g/mol |
| Canonical SMILES | C1=CC(=CC(=C1)Br)C(=O)OCOC2=CC(=CC=C2)Cl |
| InChI | InChI=1S/C14H10BrClO3/c15-10-6-7-12(14(17)18)11(8-10)19-9-5-2-1-3-4-9-16/h1-8H,9H2,(H,17,18) |
The molecular structure, characterized by the presence of both electron-withdrawing (bromine, chlorine, carboxylic acid) and electron-donating (ether oxygen) groups, dictates its reactivity, polarity, and intermolecular interactions.
Synthesis and Rationale
The synthesis of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid can be logically approached through a Williamson ether synthesis, a robust and widely employed method for forming ether linkages. The logical starting materials for this synthesis are 5-bromo-2-hydroxybenzoic acid and 3-chlorobenzyl bromide.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid.
Causality Behind Experimental Choices:
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Choice of Base and Solvent: The selection of a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is crucial to prevent side reactions. An aprotic polar solvent such as dimethylformamide (DMF) or acetone is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism without participating in the reaction itself.
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Self-Validating Protocol: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting materials and the formation of the product. The final product's identity and purity would be confirmed through spectroscopic methods like ¹H NMR, ¹³C NMR, and Mass Spectrometry, and its melting point would be determined to assess purity.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile in drug development.
| Property | Value (Predicted/Inferred) | Experimental Method/Rationale |
| Melting Point | >160 °C | Based on the melting point of the precursor, 5-bromo-2-chlorobenzoic acid (154-160 °C), the addition of the bulky 3-chlorobenzyl group is expected to increase the molecular weight and intermolecular forces, leading to a higher melting point.[3][4] |
| Boiling Point | >350 °C | Due to the high molecular weight and polarity, a high boiling point is anticipated. Direct measurement may lead to decomposition. |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | The presence of the large, nonpolar aromatic rings and halogens outweighs the polarity of the carboxylic acid and ether groups, leading to low aqueous solubility. The precursor 5-bromo-2-chlorobenzoic acid has a water solubility of 2.63 g/L at 20°C.[5] The larger, more hydrophobic nature of the target molecule suggests even lower water solubility. |
| pKa | ~3.5 - 4.5 | The pKa is primarily determined by the carboxylic acid group. The electron-withdrawing effects of the bromine and chlorine atoms on the benzoic acid ring will increase its acidity (lower the pKa) compared to benzoic acid (pKa ≈ 4.2). Computational methods like DFT and QSPR models are effective for predicting the pKa of substituted benzoic acids.[6][7] |
| LogP (Octanol-Water Partition Coefficient) | >4 | The high number of halogen and aromatic groups contributes to a high LogP value, indicating significant lipophilicity. This is a key factor in membrane permeability and potential for bioaccumulation. |
Experimental Determination of Physicochemical Properties: A Self-Validating Workflow
The following diagram illustrates a standard, self-validating workflow for determining key physicochemical properties.
Caption: Workflow for experimental physicochemical property determination.
Expertise in Protocol Design:
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Orthogonal Methods: Employing multiple, independent methods for purity assessment (e.g., both spectroscopic and chromatographic) provides a more robust validation of the starting material's quality.
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Method Selection Rationale: The choice of the "shake-flask" method for solubility and LogP is the gold standard for its direct measurement of partitioning, though it can be labor-intensive. HPLC-based methods offer higher throughput for LogP determination. Potentiometric titration is a precise and reliable method for pKa determination of ionizable groups like carboxylic acids.
Predicted Spectral Data
In the absence of publicly available experimental spectra for 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid, predictive models based on established spectroscopic principles provide valuable insights for its characterization.
Predicted ¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | s | 1H | -COOH |
| ~7.9 | d | 1H | Ar-H |
| ~7.5 | dd | 1H | Ar-H |
| ~7.3-7.4 | m | 4H | Ar-H |
| ~7.1 | d | 1H | Ar-H |
| ~5.2 | s | 2H | -OCH₂- |
Rationale for Predictions: The acidic proton of the carboxylic acid is expected to be significantly downfield. The aromatic protons will appear in the typical aromatic region (7-8 ppm), with their specific shifts and coupling patterns determined by the substitution pattern. The benzylic protons of the -OCH₂- group will appear as a singlet further downfield due to the deshielding effect of the adjacent oxygen and aromatic ring.
Predicted ¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Carboxylic Acid) |
| ~158 | Ar-C (C-O) |
| ~135-140 | Ar-C (quaternary) |
| ~115-135 | Ar-C (CH) |
| ~70 | -OCH₂- |
Rationale for Predictions: The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region. The aromatic carbons will have distinct chemical shifts based on their electronic environment, with carbons attached to electronegative atoms (O, Br, Cl) being more deshielded. The benzylic carbon will be in the typical range for such a group.
Conclusion
5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid is a molecule with significant potential in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, grounded in the established characteristics of its precursors and robust predictive methodologies. The presented synthesis strategy and analytical workflows offer a practical framework for researchers working with this and structurally related compounds. A thorough understanding of the principles outlined herein is essential for the rational design and development of new chemical entities in the pharmaceutical industry.
References
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Patsnap. (2018, May 18). A kind of synthetic method of 5-bromo-2-chlorobenzoic acid. Eureka. Retrieved February 21, 2026, from [Link]
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Scribd. (2022, March 23). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Retrieved February 21, 2026, from [Link]
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EPO. (2024, June 26). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved February 21, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 21, 2026, from [Link]
- Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
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PubChem. (n.d.). 5-Bromo-2-chlorobenzoic acid. Retrieved February 21, 2026, from [Link]
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PMC. (2024, March 12). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Retrieved February 21, 2026, from [Link]
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Research Square. (2025, December 9). Development of QSPR models for the prediction of pKa values of benzoic acid and three of its derivatives based on quantum. Retrieved February 21, 2026, from [Link]
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